molecular formula C14H12BrFO B14762108 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene

1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene

Cat. No.: B14762108
M. Wt: 295.15 g/mol
InChI Key: LUBFLFLFZZEFQA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene typically involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bromine and fluorine atoms can also affect the compound’s electronic properties, impacting its behavior in different chemical environments .

Comparison with Similar Compounds

1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

LUBFLFLFZZEFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)OCC2=CC=CC=C2

Origin of Product

United States

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